molecular formula C10H17NO2S B1448170 tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate CAS No. 1058159-06-0

tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate

Cat. No.: B1448170
CAS No.: 1058159-06-0
M. Wt: 215.31 g/mol
InChI Key: BPGZSJNTFMEQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a prop-2-yn-1-ylsulfanyl group, and an ethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(prop-2-yn-1-ylsulfanyl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds such as carboxylic acids or esters.

  • Reduction: : Reduced derivatives such as amines or alcohols.

  • Substitution: : Formation of substituted carbamates or other functionalized derivatives.

Scientific Research Applications

Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate has several scientific research applications:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may be employed in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate can be compared with other similar compounds such as:

  • Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: : Similar structure but with two prop-2-yn-1-yl groups instead of one.

  • Tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate: : Contains a piperidine ring instead of the sulfanyl group.

Properties

IUPAC Name

tert-butyl N-(2-prop-2-ynylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-5-7-14-8-6-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGZSJNTFMEQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.